Strontium borate

Description

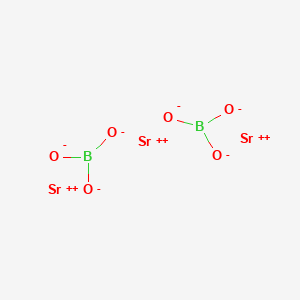

Structure

2D Structure

Properties

IUPAC Name |

tristrontium;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Sr/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSYCBFBTCINRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Sr+2].[Sr+2].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2O6Sr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13703-86-1, 37228-07-2 | |

| Record name | Boric acid (H4B2O5), strontium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013703861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, strontium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037228072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H4B2O5), strontium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthetic Methodologies and Growth Processes for Strontium Borate Crystals and Glasses

Solid-State Reaction Techniques

Solid-state reaction is a prevalent method for synthesizing polycrystalline strontium borate (B1201080) compounds. This technique involves the heating of solid reactants to high temperatures, where they react to form the desired product without melting. The process is governed by diffusion of ions through the solid phases.

Conventional high-temperature synthesis of strontium borate, such as strontium tetraborate (B1243019) (SrB₄O₇), typically involves the direct reaction of precursor materials like strontium carbonate (SrCO₃) and boric acid (H₃BO₃) or boron oxide (B₂O₃). The reaction generally occurs at temperatures between 850°C and 900°C. functmaterials.org.ua

The process begins with the thermal decomposition of the precursors. Boric acid decomposes at relatively low temperatures (120-140°C), while strontium carbonate decomposes at higher temperatures (660-700°C). functmaterials.org.ua Following decomposition, the solid-state reaction between the resulting strontium oxide and boron oxide commences. Due to the diffusion-limited nature of solid-state reactions, prolonged annealing at temperatures just below the melting point is often necessary to achieve a high yield of the desired phase. functmaterials.org.ua However, this extended heating can lead to the volatilization of boron oxide, causing a distortion in the compound's stoichiometry and the formation of secondary phases. functmaterials.org.ua For instance, in the synthesis of SrB₄O₇, a boron-depleted phase like strontium metaborate (B1245444) (SrB₂O₄) can form as an impurity. functmaterials.org.ua To obtain pure strontium tetraborate, hydrated strontium borates can be calcined at 900°C for 4 hours. researchgate.net Another new this compound, Sr₂B₁₆O₂₆, has been prepared via solid-state reactions at temperatures below 750°C. researchgate.net

Table 1: Parameters in Conventional High-Temperature Synthesis of Strontium Tetraborate (SrB₄O₇)

| Parameter | Details | Source(s) |

|---|---|---|

| Precursors | Strontium Carbonate (SrCO₃), Boric Acid (H₃BO₃) | functmaterials.org.ua |

| Decomposition Temp. (H₃BO₃) | 120-140°C | functmaterials.org.ua |

| Decomposition Temp. (SrCO₃) | 660-700°C | functmaterials.org.ua |

| Reaction Temperature | 850-900°C | functmaterials.org.ua |

| Challenges | Diffusion-limited reaction, Boron oxide volatilization, Stoichiometry distortion, Formation of impurity phases (e.g., SrB₂O₄) | functmaterials.org.ua |

To overcome the limitations of conventional high-temperature synthesis, alternative low-temperature methods have been developed. One such approach involves an intermediate amorphous phase formation. In this method for synthesizing SrB₄O₇, the reaction between strontium carbonate and boric acid is first carried out at a much lower temperature, around 95±5°C, to form this compound crystal hydrates. functmaterials.org.uaresearchgate.net The subsequent dehydration of these hydrates leads to the formation of an amorphous phase. This amorphous intermediate then undergoes a phase transition, known as borate rearrangement, at approximately 750°C, crystallizing into polycrystalline SrB₄O₇. functmaterials.org.uaresearchgate.net This process avoids the very high temperatures that cause significant boron oxide loss. functmaterials.org.ua

Coprecipitation is another effective low-temperature technique. This wet-chemical method involves precipitating a mixture of ions from a solution to create a highly homogeneous precursor powder. nih.govrsc.org For strontium borates, this can involve synthesizing hydrated precursors like SrB₂O₄·4H₂O and SrB₆O₁₀·5H₂O via a liquid-phase precipitation method. researchgate.net These finely mixed, homogeneous precursors are then calcined at a controlled temperature to yield the final crystalline product. The process of dehydration, amorphization, and subsequent crystallization is also observed during the calcination of these hydrated precursors. researchgate.net The use of coprecipitation can lead to the formation of pure-phase products at lower temperatures and with better control over particle size compared to conventional solid-state reactions. researchgate.netnih.gov

The choice of precursors and the starting stoichiometry are critical factors that dictate the phase purity of the final this compound product. In conventional solid-state synthesis using strontium carbonate and boric acid, maintaining the correct stoichiometry is challenging. The high temperatures required for the reaction can cause the volatile B₂O₃ component to evaporate, leading to a boron-deficient mixture and the formation of undesired phases like SrB₂O₄ alongside the target SrB₄O₇. functmaterials.org.ua

Melt-Quenching and Glass Fabrication

Melt-quenching is the most common method for producing amorphous this compound glasses. This technique involves melting the raw materials at a high temperature to form a homogeneous liquid, followed by rapid cooling to prevent the atoms from arranging into a crystalline lattice.

The melt-quench technique is widely used to synthesize various this compound glass compositions. researchgate.netbohrium.comju.edu.sa The process begins with mixing the appropriate amounts of raw materials, such as strontium oxide (SrO) and boron oxide (B₂O₃), often with other modifying oxides. biointerfaceresearch.comchalcogen.ro This mixture is then placed in a crucible, typically made of platinum, and heated in a furnace to high temperatures, commonly around 1200°C, for a duration sufficient to ensure a homogeneous melt (e.g., 1 hour). wsu.edu

Once a uniform liquid is achieved, the melt is rapidly cooled or "quenched." This rapid cooling is crucial for vitrification, as it freezes the disordered atomic arrangement of the liquid state. wsu.edu Quenching can be performed by pouring the melt onto a steel plate, pressing it between two plates, or using a roller quencher for even faster cooling rates. biointerfaceresearch.comwsu.edu The resulting solid product is a this compound glass, which is amorphous in nature, as confirmed by the absence of sharp diffraction peaks in X-ray diffraction (XRD) analysis. researchgate.netbiointerfaceresearch.com

Table 2: Typical Steps in the Melt-Quench Fabrication of this compound Glass

| Step | Description | Example Parameters | Source(s) |

|---|---|---|---|

| 1. Mixing | Proportional mixing of precursor chemicals (e.g., SrO, B₂O₃). | Stoichiometric amounts of analytical grade reagents. | biointerfaceresearch.com |

| 2. Melting | Heating the mixture in a furnace to form a homogeneous liquid. | 1200°C for 1 hour in a platinum crucible. | wsu.edu |

| 3. Quenching | Rapidly cooling the melt to prevent crystallization. | Pouring onto a steel plate or using a roller quencher. | wsu.edu |

| 4. Annealing (Optional) | Heating the glass below its transition temperature to relieve internal stresses. | N/A | N/A |

| 5. Characterization | Verifying the amorphous nature of the final product. | X-Ray Diffraction (XRD) analysis shows no crystalline peaks. | researchgate.netbiointerfaceresearch.com |

The ability of a this compound melt to form a glass upon cooling, and its resistance to crystallization (devitrification), are influenced by several factors, primarily composition and cooling rate. The composition of the melt plays a critical role. The addition of strontium oxide (SrO) as a modifier to the boron oxide network generally enhances the glass-forming ability and helps prevent devitrification. chalcogen.roresearchgate.net SrO modifies the glass network, which can lead to increased thermal stability. chalcogen.ro The larger ionic radius of the strontium ion (1.13 Å) compared to other ions like calcium (1.00 Å) can occupy more space in the glass network, potentially inhibiting the ionic movement required for crystallization and thus stabilizing the amorphous structure. nih.gov

However, the concentration of additives is crucial. For example, in this compound glasses containing iron oxide, compositions with a high iron-to-strontium molar ratio (≳ 1.5) were found to result in the crystallization of hematite (B75146) (α-Fe₂O₃) upon quenching, indicating a limit to the glass-forming ability for that particular system. wsu.edu The cooling rate is another key parameter. For compositions that are prone to crystallization, a faster quenching method, such as roller quenching, is necessary to preclude the formation of crystalline phases. wsu.edu The thermal stability against devitrification is often quantified by the difference between the crystallization onset temperature (Tₓ) and the glass transition temperature (T₉), with a larger difference indicating better glass stability. chalcogen.ro

Preparation of Strontium-Doped Borate Glasses

The synthesis of strontium-doped borate glasses is commonly achieved through the melt-quenching technique. This method involves melting a mixture of raw materials at high temperatures, followed by rapid cooling to prevent crystallization and form an amorphous glass. The specific composition of the glass can be tailored to achieve desired properties by adjusting the molar percentages of the constituent oxides.

High-purity raw materials are essential for producing high-quality glasses. Commonly used precursors include boric acid (H₃BO₃) or boron oxide (B₂O₃) as the glass former, and strontium carbonate (SrCO₃) or strontium oxide (SrO) as the source of strontium. Other oxides, such as bismuth oxide (Bi₂O₃), zinc oxide (ZnO), lithium oxide (Li₂O), and lead oxide (PbO), can also be incorporated to modify the glass network and its properties.

The synthesis process typically begins with the thorough mixing of the powdered raw materials in the desired molar ratios. This mixture is then placed in a crucible, often made of platinum or alumina (B75360), and heated in a furnace to temperatures ranging from 900°C to 1400°C, depending on the glass composition. The melt is held at this temperature for a period to ensure homogeneity. Subsequently, the molten glass is rapidly quenched, for instance, by pouring it onto a preheated steel plate and pressing it with another plate. To relieve internal stresses developed during quenching, the resulting glass samples are annealed in a muffle furnace at temperatures typically ranging from 300°C to 400°C for several hours, followed by controlled slow cooling to room temperature.

The incorporation of strontium oxide into the borate glass network influences its structural and physical properties. Studies have shown that adding SrO can enhance thermal stability, chemical durability, and optical performance. It can also modify the glass network, improving its glass-forming ability and preventing devitrification, a process where the glass crystallizes. The amorphous nature of the synthesized glasses is typically confirmed using X-ray diffraction (XRD), which shows the absence of sharp crystalline peaks.

Below is a table summarizing the compositions of various strontium-doped borate glasses prepared using the melt-quenching method as reported in different studies.

| Glass System | Composition (mol%) | Precursors |

| Bismuth this compound | (40+x)Bi₂O₃–(60-x-y)B₂O₃–ySrO (0 ≤ x, y ≤ 20) | Bi₂O₃, H₃BO₃, SrCO₃ |

| Zinc Lithium Lead this compound | (60-y)B₂O₃-20ZnO-10Li₂O-10PbO-ySrO (0 ≤ y ≤ 25) | B₂O₃, ZnO, Li₂O, PbO, SrO |

| Titanium this compound | 70B₂O₃-(30-x)SrO-xTiO₂ | B₂O₃, SrO, TiO₂ |

| Bioactive this compound | 45B₂O₃-24.5CaO-24.5Na₂O-6P₂O₅ with SrO substitution | B₂O₃, CaO, Na₂O, P₂O₅, SrO |

Hydrothermal Synthesis Methods

Hydrothermal synthesis is a versatile method for crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique is particularly useful for growing single crystals of materials that are insoluble in common solvents at room temperature or that decompose at their melting points. In the context of strontium borates, hydrothermal methods allow for the synthesis of hydrated crystalline phases that cannot be obtained from melt-based techniques.

The process is carried out in a sealed, pressure-resistant vessel called an autoclave. The nutrient, which consists of the reactants, is placed in the autoclave along with a solvent, typically water or a mineralizer solution. The autoclave is then heated to a specific temperature, causing the pressure inside to increase. Under these conditions, the solubility of the reactants increases, leading to the dissolution of the nutrient and subsequent crystallization on a seed crystal or through spontaneous nucleation as the solution becomes supersaturated.

Growth of Hydrated this compound Monocrystals

Hydrothermal synthesis has been successfully employed to grow single crystals of novel hydrated strontium borates. For example, the compound Sr₃B₆O₁₁(OH)₂ has been synthesized using this method. nih.gov In a typical procedure, a mixture of strontium hydroxide (B78521) or another strontium source and boric acid is placed in a silver or Teflon-lined autoclave with water. The autoclave is then heated to temperatures in the range of 200-400°C and maintained for several days to allow for the crystalline product to form. researchgate.net The specific crystalline phase that forms is dependent on factors such as the initial ratio of reactants, the pH of the solution, the temperature, and the pressure. This method allows for the formation of complex hydrated borate anions within the crystal structure.

Conditions for Specific Phase Formation (e.g., Sr₂[B₅O₈(OH)]₂ ⋅ [B(OH)₃] ⋅ H₂O)

The precise control of reaction parameters in hydrothermal synthesis is crucial for targeting the formation of a specific crystalline phase. A notable example is the synthesis of the noncentrosymmetric this compound, P1-Sr₂[B₅O₈(OH)]₂ ⋅ [B(OH)₃] ⋅ H₂O. nih.gov This compound was synthesized by reacting a mixture of a strontium salt (e.g., strontium nitrate) and boric acid in an aqueous solution under hydrothermal conditions. nih.gov The reaction is typically carried out in a sealed autoclave, heated to a specific temperature for an extended period, followed by slow cooling to room temperature to promote crystallization.

The formation of P1-Sr₂[B₅O₈(OH)]₂ ⋅ [B(OH)₃] ⋅ H₂O is sensitive to the reaction conditions. nih.gov Key parameters that influence the outcome include the molar ratio of the strontium salt to boric acid, the pH of the initial solution, the reaction temperature, and the duration of the synthesis. For this specific phase, the synthesis involves heating the reactants in an aqueous solution, which allows for the incorporation of water and hydroxyl groups into the final crystal structure, forming a layered borate network. nih.gov This demonstrates the capability of the hydrothermal method to produce complex hydrated borate structures that are of interest for their potential nonlinear optical properties. nih.gov

Single Crystal Growth Techniques

The growth of large, high-quality single crystals is essential for many technological applications, including nonlinear optics and piezoelectric devices. For strontium borates, particularly strontium tetraborate (SrB₄O₇), melt-based techniques like the Czochralski and Kyropoulos methods have been effectively utilized. These methods are suitable for materials that melt congruently, meaning the solid and liquid phases have the same composition.

Czochralski Method

The Czochralski (CZ) method is a widely used technique for growing large single crystals from a melt. wikipedia.orgjiwaji.edu The process begins with melting the raw material, a polycrystalline this compound powder, in a crucible, typically made of platinum, at a temperature slightly above its melting point (for SrB₄O₇, the melting point is approximately 994°C). ysu.amysu.am The starting material is synthesized through a solid-state reaction of strontium carbonate (SrCO₃) and boric acid (H₃BO₃) or boron oxide (B₂O₃). ysu.am

Once the melt is stabilized, a seed crystal of the desired crystallographic orientation is attached to a rotating rod and lowered to touch the surface of the melt. The rod is then slowly pulled upwards while being rotated. As the seed is withdrawn, a thin film of the melt adheres to it and crystallizes, replicating the orientation of the seed. By carefully controlling the pulling rate, rotation rate, and the temperature gradients in the furnace, a large, cylindrical single crystal, or boule, can be grown. ysu.amicm.edu.pl For SrB₄O₇, typical pulling rates are in the range of 0.1–0.3 mm/h, with rotation rates of 5–20 rpm. ysu.am The Czochralski method has been successfully used to grow high-quality, transparent SrB₄O₇ single crystals. ysu.amresearchgate.net

Kyropoulos Method

The Kyropoulos method is another melt-based crystal growth technique that is particularly well-suited for growing large, low-stress single crystals. wikipedia.orgtungsten-molybdenum-sapphire.com Similar to the Czochralski method, the process starts with a melt of the stoichiometric composition of this compound in a platinum crucible. ysu.am A seed crystal is brought into contact with the surface of the melt. However, unlike the CZ method, the crystal is not pulled upwards out of the melt. Instead, the crystal grows downwards into the melt as the furnace temperature is slowly decreased. ysu.am The seed may be slightly lifted during the growth process to control the shape of the crystal.

The growth is primarily controlled by the temperature gradient in the furnace and the rate of cooling. For SrB₄O₇, the melt temperature is initially held just above the melting point (e.g., 986–987°C) and then slowly reduced at a rate of about 0.25°C per day. ysu.am The crucible is often rotated to ensure a homogeneous temperature distribution in the melt. ysu.am This method has been used to produce large, high-optical-quality SrB₄O₇ single crystals with dimensions of several centimeters. ysu.am The Kyropoulos method is known for having smaller temperature gradients at the crystal-melt interface compared to the Czochralski method, which can result in crystals with fewer thermal stress-induced defects. wikipedia.org

A summary of typical growth parameters for SrB₄O₇ single crystals using the Czochralski and Kyropoulos methods is provided in the table below.

| Parameter | Czochralski Method | Kyropoulos Method |

| Starting Material | Polycrystalline SrB₄O₇ | Polycrystalline SrB₄O₇ |

| Crucible Material | Platinum | Platinum |

| Atmosphere | Air | Air |

| Pulling Rate | 0.1–0.3 mm/h | Seed is not significantly pulled |

| Rotation Rate | 5–20 rpm | ~30 rpm (oscillating) |

| Temperature Control | Precise control of melt temperature and gradients | Slow cooling of the furnace (e.g., 0.25°C/day) |

| Typical Crystal Size | Cylindrical boules | Large, blocky crystals (e.g., 35x25x25 mm³) |

Crystallography and Structural Characterization of Strontium Borate Phases

Polymorphism and Phase Transitions in the SrO-B2O3 System

The strontium oxide-boron trioxide (SrO-B2O3) system is rich with a variety of crystalline phases, each with unique structural characteristics. The formation of these phases is highly dependent on factors such as temperature, pressure, and the molar ratio of the constituent oxides.

Identification of Stable and Metastable Crystalline Phases

Research into the SrO-B2O3 system has identified several stable and metastable crystalline compounds. Among these are strontium tetraborate (B1243019) (SrB4O7), strontium hexaborate (SrB6O10), distrontium diborate (Sr2B2O5), distrontium hexadecaborate (Sr2B16O26), and tetrastrontium tetradecaborate (Sr4B14O25). nih.govresearchgate.net The crystallization of glasses in this system can lead to the formation of new crystalline compounds, including metastable phases like 2SrO·3B2O3 and β-SrO·2B2O3, as well as the stable SrO·5B2O3 at temperatures below 750°C. epa.gov

The compound Sr4B14O25 (4SrO·7B2O3) has been identified and synthesized as a new, metastable compound that decomposes into strontium di- and metaborate (B1245444) over long-term storage. researchgate.net Its crystal structure is orthorhombic, belonging to the space group Cmc21. researchgate.net The phase diagram of the SrO–B2O3 system shows an incongruent melting point for Sr4B14O25 at 1012±5 °C and a melting temperature for SrB6O10 at 920±5 °C. ysu.am

Interactive Table: Crystalline Phases in the SrO-B2O3 System

| Compound Name | Formula | Molar Ratio (SrO:B2O3) | Stability |

| Strontium Tetraborate | SrB4O7 | 1:2 | Stable |

| Strontium Hexaborate | SrB6O10 | 1:3 | Stable |

| Distrontium Diborate | Sr2B2O5 | 2:1 | Stable |

| Distrontium Hexadecaborate | Sr2B16O26 | 1:4 | Stable |

| Tetrastrontium Tetradecaborate | Sr4B14O25 | 4:7 | Metastable |

| Strontium Diborate (β-form) | β-SrB2O4 | 1:2 | Metastable |

| 2SrO·3B2O3 | Sr2B6O11 | 2:3 | Metastable |

| SrO·5B2O3 | SrB10O16 | 1:5 | Stable (<750°C) |

Beta and Alpha Modifications of Strontium Tetraborate

Strontium tetraborate (SrB4O7) is known to exist in at least two different crystalline forms, or polymorphs: the orthorhombic α-SrB4O7 and the trigonal β-SrB4O7. nih.govscience24.com The α-polymorph has been known for a longer time and possesses a structure built from a three-dimensional framework of connected boron-oxygen tetrahedra. nih.gov

The β-modification is a metastable phase that can be obtained through the recrystallization of strontium tetraborate glass at temperatures between 973–983 K. nih.gov Its structure is characterized by a three-dimensional framework of BO3 triangles and BO4 tetrahedra in a 1:1 ratio, forming channels where the Sr2+ ions are located. nih.gov This structural arrangement results in a considerably lower density for the β-polymorph compared to the α-polymorph, which is composed solely of BO4 tetrahedra. nih.gov The β-SBO phase is metastable and will transform into the stable α-SBO phase at higher temperatures. science24.comfunctmaterials.org.ua

Structural Changes During Dehydration of Hydrated Phases (e.g., Tunellite)

Hydrated strontium borates, such as tunellite (SrB6O9(OH)2·3H2O), undergo significant structural transformations upon heating and dehydration. The removal of water molecules from the crystal lattice leads to changes in the mineralogical and structural properties.

Studies on tunellite have shown that the dehydration process occurs in stages. The initial loss of water molecules can lead to the formation of intermediate hydrated phases before complete dehydration. dergipark.org.tr The removal of the final water molecules, which are more strongly bound within the crystal structure, often requires higher temperatures and can cause a collapse of the original crystal lattice, leading to an amorphous state or recrystallization into new anhydrous phases. dergipark.org.trdergipark.org.tr For instance, upon heating, tunellite can transform into veatchite, another borate (B1201080) mineral, which involves a modification of the crystal structure. dergipark.org.trdergipark.org.tr This transformation is accompanied by thermochromy, a change in color with temperature, which is indicative of the structural modifications occurring during the heating process. dergipark.org.tr

Fundamental Boron-Oxygen Structural Units

The vast structural diversity of borates originates from the ability of boron atoms to bond with oxygen in two primary coordination geometries: trigonal planar and tetrahedral. numberanalytics.comfiveable.meresearchgate.net

Trigonal (BO3) and Tetrahedral (BO4) Borate Groups

The basic building blocks of all borate structures are the trigonal BO3 and tetrahedral BO4 groups. researchgate.netaau.dk In the trigonal BO3 unit, the boron atom is bonded to three oxygen atoms in a planar arrangement. In the tetrahedral BO4 unit, the boron atom is bonded to four oxygen atoms, resulting in a net negative charge on the unit. researchgate.netsoton.ac.uk These fundamental units can exist as isolated entities or, more commonly, polymerize by sharing oxygen atoms at their corners. numberanalytics.comresearchgate.netaau.dk This ability to form both three- and four-coordinate structures is a key difference from silicates, where silicon is almost exclusively found in tetrahedral coordination. researchgate.net

Complex Borate Anions and Polyhedral Networks

The linking of BO3 and BO4 units gives rise to a wide array of complex borate anions and extended polyhedral networks. These can range from simple, isolated clusters to infinite chains, sheets, and three-dimensional frameworks. fiveable.mewikipedia.org

Common examples of complex borate anions include:

Diborates: Formed by the linking of two borate units. fiveable.me

Metaborate rings: Cyclic structures such as the [B3O6]3- ion. wikipedia.org

Pyroborates: Contain the [B2O5]4- anion. rsc.org

Dipentaborates: More complex structures involving multiple linked units.

Crystal Structure Determination and Refinement

The precise determination and refinement of the crystal structures of strontium borate compounds are crucial for understanding their properties. This is primarily achieved through X-ray diffraction techniques, with single-crystal X-ray diffraction providing detailed structural information and powder X-ray diffraction being essential for phase identification and analysis of non-crystalline materials.

Single-crystal X-ray diffraction is a powerful technique for elucidating the exact atomic arrangement within a crystalline material. This method has been successfully employed to determine the crystal structures of several this compound compounds. For example, the structure of SrBO₂(OH) was solved using single-crystal X-ray diffraction, revealing that the Sr²⁺ ion is surrounded by eight oxygen atoms and the borate ion is an individual [BO₂(OH)]²⁻ group. rsc.org

The crystal structure of the metastable this compound Sr₄B₁₄O₂₅ was also determined by this method, revealing its space group (Cmc2₁) and lattice parameters. researchgate.net Similarly, the analysis of single crystals of Sr₂B₁₆O₂₆ showed that it crystallizes in the monoclinic space group P2₁/c. acs.orgnih.gov In another instance, the structures of Ba₄M(CO₃)₂(BO₃)₂ (where M = Ba, Sr) were determined by single-crystal X-ray diffraction, showing they both crystallize in the Pnma space group. scispace.com The strontium nitridoborate hydride, Sr₂BN₂H, had its crystal structure solved from single-crystal X-ray and neutron powder diffraction data, revealing a 3D network. researchgate.net

The following table presents crystallographic data for several this compound compounds determined by single-crystal X-ray diffraction:

| Compound | Space Group | Lattice Parameters (Å, °) | Reference |

| Sr₄B₁₄O₂₅ | Cmc2₁ | a = 7.734, b = 16.332, c = 14.556 | researchgate.net |

| Sr₂B₁₆O₂₆ | P2₁/c | a = 8.408, b = 16.672, c = 13.901, β = 106.33 | acs.orgnih.gov |

| Ba₄Sr(CO₃)₂(BO₃)₂ | Pnma | Not specified | scispace.com |

| SrBi₂OB₄O₉ | P-1 | a=6.8657, b=9.7976, c=6.8148, α=109.1270, β=101.8971, γ=96.1445 | cambridge.org |

Powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline materials and for confirming the amorphous nature of glasses. In the study of strontium borates, PXRD is routinely used to identify the crystalline phases present in a sample. For instance, the synthesis of single-phase SrB₄O₇ suitable for single crystal growth was monitored using PXRD to track the phase formation from precursor materials to the final polycrystalline product. functmaterials.org.ua High-temperature in-situ PXRD is also used to determine phase changes at elevated temperatures. spectroscopyonline.com

Furthermore, PXRD is crucial for verifying the amorphous, or non-crystalline, nature of this compound glasses. The absence of sharp crystalline peaks and the presence of a broad hump in the diffraction pattern are characteristic of an amorphous material. researchgate.net This has been confirmed in various this compound glass systems, including those doped with rare-earth ions like Dy³⁺ and in nickel oxide doped lithium this compound glasses. researchgate.netingentaconnect.com The amorphous nature of strontium-doped bismuth borate glasses and Sm³⁺, Dy³⁺, and Eu³⁺ doped zinc strontium bismuth borate glasses has also been verified by the absence of sharp peaks in their XRD profiles. chalcogen.rogavinpublishers.comaip.org In some cases, XRD data has shown that as-quenched compositions are amorphous, with crystallization occurring upon heat treatment. wsu.edu

The following table provides examples of how powder X-ray diffraction is used in the study of strontium borates:

| Material System | Application of PXRD | Finding | Reference |

| SrB₄O₇ | Phase Identification | Confirmed synthesis of single-phase polycrystalline material. | functmaterials.org.ua |

| Dy³⁺ doped sodium this compound glass | Amorphous Nature Confirmation | Broad hump in XRD pattern indicated amorphous nature. | researchgate.net |

| Nickel oxide doped lithium this compound glasses | Amorphous Nature Confirmation | Confirmed the amorphous nature of the samples. | ingentaconnect.com |

| Strontium-doped bismuth borate glasses | Amorphous Nature Confirmation | XRD analyses confirmed the amorphous nature of all glass samples. | chalcogen.ro |

| Sm³⁺, Dy³⁺, Eu³⁺ doped zinc strontium bismuth borate glass | Amorphous Nature Confirmation | XRD profiles confirmed the amorphous nature without polycrystalline phases. | gavinpublishers.com |

| 43SrO-15Fe₂O₃-42B₂O₃ mol% | Amorphous Nature Confirmation | Revealed that compositions were amorphous upon quenching. | wsu.edu |

Defect Chemistry and Non-Stoichiometry in Strontium Borates

The properties of strontium borates can be significantly influenced by the presence of defects in their crystal structure and deviations from ideal stoichiometry. These defects can include vacancies, interstitials, and the incorporation of dopant ions.

This process has been observed in Ce³⁺-doped SrB₆O₁₀, where the formation of one strontium vacancy for every two Ce³⁺ ions is the primary charge-compensation mechanism. researchgate.net Similarly, in Eu³⁺-doped strontium borates, the substitution of two Eu³⁺ ions for three Sr²⁺ sites leads to the formation of a strontium vacancy to maintain charge balance. jkps.or.kr This vacancy can then transfer its negative charge to the trivalent dopant ions, potentially reducing them to a divalent state. ugent.be

In alkaline-earth borate glasses, the introduction of modifying cations like Ca²⁺ and Sr²⁺ is initially compensated by the conversion of three-coordinate boron ( researchgate.netB) to four-coordinate boron ( ingentaconnect.comB), which carries a negative charge. At higher concentrations of the modifying cation, the formation of non-bridging oxygens also contributes to charge compensation. ualberta.ca

The presence of impurities and intentionally added dopants plays a crucial role in the defect chemistry of strontium borates. The type and concentration of dopants can influence the formation of various defects, which in turn affect the material's properties, such as luminescence.

In Ce³⁺-doped SrB₆O₁₀ and Sr₂(₁₋ₓ)Ce₂ₓB₅O₉R (R=Cl, Br), at least two types of Ce³⁺ centers are observed. One is formed by the direct substitution of Ce³⁺ for Sr²⁺ without local charge compensation, while the other is an associate of a Ce³⁺ ion and a cation vacancy. researchgate.net The addition of alkali ions for charge compensation can significantly affect the emission intensities of dopants like Ce³⁺ and Tb³⁺. researchgate.net

The introduction of dopants can also influence the thermal stability of the glass network. For example, the addition of Sm³⁺ to strontium aluminate glasses has been shown to enhance thermal stability through the formation of more Sm-O bonds. nih.gov Defects in glass can arise from the glass matrix itself, impurities, or dopants, and these can include vacancies, interstitials, and color centers. cas.cz The electronic structure of dopant ions, particularly lanthanides, can affect the types and distribution of defects within the glass matrix. cas.cz

The following table summarizes the role of different dopants on defect formation in strontium borates:

| Dopant | Host Material | Effect on Defect Chemistry | Reference |

| Ce³⁺ | SrB₆O₁₀ | Formation of strontium vacancies for charge compensation. | researchgate.net |

| Eu³⁺ | Strontium borates | Substitution for Sr²⁺ with creation of strontium vacancies. | ugent.bejkps.or.kr |

| Sm³⁺ | Strontium aluminate glasses | Enhanced thermal stability through increased bond formation. | nih.gov |

| Alkali Ions | Ce³⁺, Tb³⁺ doped strontium borates | Affects emission intensities through charge compensation. | researchgate.net |

Microstructural Characterization

The microstructural features of this compound phases are critical to understanding their physical and chemical properties. Techniques such as scanning electron microscopy provide valuable insights into the surface topography and morphology, while specialized characterization methods reveal complex domain structures in crystalline forms like strontium tetraborate, which are crucial for its nonlinear optical applications.

Scanning Electron Microscopy (SEM) for Surface Morphology

In the study of this compound-based phosphors, SEM analysis of Sr₃Y₁₋ₓ(BO₃)₃:xTb³⁺ powders showed a microstructure composed of irregular grains that exhibit agglomeration. niscair.res.in The average particle size of these synthesized phosphors was observed to be in the range of 0.5–2 µm. niscair.res.in This is a common observation where SEM reveals the morphology of polycrystalline particles, while techniques like X-ray diffraction (XRD) provide information on the crystalline domain size within those particles. niscair.res.in

For this compound glass-ceramics, SEM reveals the evolution of the microstructure with composition and heat treatment. For instance, in a strontium titanate borosilicate glass ceramic system, SEM analysis of etched samples showed a uniform distribution of precipitated crystals within the glassy matrix. ias.ac.in In another study on SrTBSZ glass-ceramics, SEM analysis of a sample with the composition 57[SrTiO₃]-39[2B₂O₃.SiO₂]-4[ZrO₂] displayed a complex mixed morphology with both spherulitic and acicular (needle-like) structures. keyanzhidian.com This intricate microstructure is indicative of its potential for superior dielectric properties. keyanzhidian.com

The surface morphology of this compound glasses can also be examined after being subjected to different environments. For example, SEM micrographs of strontium-containing borate glass particles soaked in a K₂HPO₄ solution revealed changes on their surfaces, indicating partial conversion to hydroxyapatite (B223615). spandidos-publications.com Similarly, SEM has been used to observe the surface of strontium-borate-containing bone cements after immersion in phosphate-buffered saline (PBS), showing the deposition and morphology of new layers on the cement surface. researchgate.net The interaction of this compound glass (SrBG) particles within a poly(methylmethacrylate) (B3431434) (PMMA) matrix has also been visualized using SEM, confirming a solid interaction between the SrBG powders and the polymer matrix. royalsocietypublishing.org

Table 1: SEM Observations of Surface Morphology in this compound Materials

| Material System | Observed Morphology | Key Findings | Reference(s) |

|---|---|---|---|

| Sr₃Y(BO₃)₃:Tb³⁺ Phosphor | Irregular grains with agglomeration; particle size 0.5–2 µm. | Phosphors have good crystallinity. SEM shows polycrystalline particles. | niscair.res.in |

| Strontium Titanate Borosilicate Glass Ceramic | Uniform distribution of precipitated crystals in a glassy matrix. | Supports the reproducibility of dielectric properties. | ias.ac.in |

| 57[SrTiO₃]-39[2B₂O₃.SiO₂]-4[ZrO₂] Glass-Ceramic | Complex mixed morphology with spherulitic and acicular structures. | Indicates potential for superior dielectric properties. | keyanzhidian.com |

| Strontium-Containing Borate Glass Particles | Surface changes after soaking in K₂HPO₄ solution. | Partial conversion to hydroxyapatite on the surface. | spandidos-publications.com |

| This compound Bioactive Glass/PMMA Composite | SrBG particles are solidly integrated within the PMMA matrix. | Demonstrates good distribution of filler particles in the cement. | royalsocietypublishing.org |

Domain Structures in Nonlinear Optical Crystals (e.g., Strontium Tetraborate)

Strontium tetraborate (SrB₄O₇, SBO) is a significant nonlinear optical (NLO) crystal, and its utility is profoundly influenced by its unique microstructural features, specifically as-grown domain structures. spiedigitallibrary.org Although not a ferroelectric material, SBO crystals grown by the Czochralski method spontaneously form regions with oppositely poled domains. spiedigitallibrary.orgmdpi.com These are 180° anti-parallel domains that create what is known as a random nonlinear photonic crystal (NPC). spiedigitallibrary.orgresearchgate.net

These domain structures are crucial for achieving quasi-phase-matching (QPM), a technique used to enhance the efficiency of nonlinear optical processes like second-harmonic generation (SHG), especially for generating deep ultraviolet (DUV) and vacuum ultraviolet (VUV) radiation where conventional phase-matching is difficult. spiedigitallibrary.orgresearchgate.net

The morphology of these domains has been characterized in detail. They manifest as sheet-like structures lying in the bc crystallographic plane, with the domain walls oriented perpendicularly to the a crystallographic axis. mdpi.comresearchgate.net While these structures can be well-ordered over large dimensions (centimeters) along the b and c axes, they exhibit a high degree of randomization along the a-axis. spiedigitallibrary.orgresearchgate.net The thickness of individual domains in the direction of the a-axis can vary from as thin as a hundred nanometers to several micrometers. spiedigitallibrary.orgresearchgate.netresearchgate.net The effective thickness of domains contributing to nonlinear diffraction has been determined to be in the range of 180 nm to 6 µm. researchgate.net These domain structures can be visualized through techniques such as chemical etching. researchgate.netresearchgate.net

The existence of these randomly sized but well-oriented domains allows for a broad spectrum of reciprocal superlattice vectors, which in turn enables broadband enhancement of NLO processes. spiedigitallibrary.org The ability to form such thin domains, with thicknesses down to 100 nm, is significant as this is a scale that is difficult to achieve in conventional ferroelectric materials through poling techniques. researchgate.net

Table 2: Characteristics of Domain Structures in Strontium Tetraborate (SrB₄O₇)

| Feature | Description | Significance | Reference(s) |

|---|---|---|---|

| Domain Type | 180° anti-parallel domains. | Forms a random nonlinear photonic crystal (NPC) structure. | spiedigitallibrary.orgresearchgate.net |

| Formation | Spontaneously grown during Czochralski method. | Occurs in a non-ferroelectric material. | spiedigitallibrary.orgmdpi.com |

| Orientation | Sheet-like domains in the bc plane; walls perpendicular to the a-axis. | Provides a 1D spatial modulation of the nonlinear susceptibility. | mdpi.comresearchgate.net |

| Domain Thickness | Varies from ~100 nm to tens of micrometers along the a-axis. | Enables broadband quasi-phase-matching (QPM). | spiedigitallibrary.orgresearchgate.netresearchgate.net |

| Visualization | Can be visualized by chemical etching. | Allows for direct observation and characterization of the domain structure. | researchgate.netresearchgate.net |

| Application | Quasi-phase-matching for DUV/VUV generation. | Overcomes limitations of conventional phase-matching in the UV spectrum. | spiedigitallibrary.orgresearchgate.net |

Advanced Spectroscopic Investigations of Strontium Borate Materials

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Units Identification

FTIR spectroscopy is instrumental in identifying the fundamental structural units within strontium borate (B1201080) glasses and crystalline compounds. The infrared spectra of borate-based materials are typically characterized by distinct absorption bands corresponding to the vibrational modes of different borate groups. biointerfaceresearch.com

The primary structural units in borate glasses are trigonal BO₃ and tetrahedral BO₄ groups. biointerfaceresearch.comscispace.com The distribution and connectivity of these units are influenced by the addition of network modifiers like strontium oxide (SrO). scispace.com FTIR spectra allow for the qualitative and quantitative analysis of these units. The main spectral regions of interest are:

1200-1600 cm⁻¹: This region is associated with the B-O stretching vibrations of trigonal BO₃ units. biointerfaceresearch.com

800-1200 cm⁻¹: This range corresponds to the B-O stretching vibrations of tetrahedral BO₄ units. biointerfaceresearch.com

600-800 cm⁻¹: Bending vibrations of various borate segments are observed in this region. biointerfaceresearch.com

The addition of SrO to a borate glass network leads to the conversion of some BO₃ units into BO₄ units. This conversion is a key factor in modifying the physical and optical properties of the glass. scispace.com Studies on strontium aluminate borate glasses have shown that FTIR can track the structural changes, with specific vibrations related to the alumina (B75360) scaffold also being identified. rsc.org In some complex glass systems, such as lead strontium titanate borosilicate glasses, the vibrational modes are predominantly due to the asymmetric stretching of the B-O bond in trigonal BO₃ units. ias.ac.in

The analysis of FTIR spectra can be further enhanced by deconvolution techniques, which help to resolve overlapping bands and provide a more detailed picture of the various borate structural groups present. chalcogen.ro For instance, in bismuth-modified strontium borate glasses, deconvolution has helped identify peaks associated with asymmetric stretching vibrations in BO₃ and BO₂Ø units (where Ø is a non-bridging oxygen), as well as B-O stretching in BO₄ tetrahedra within various borate groups. chalcogen.ro

Table 1: Characteristic FTIR Absorption Bands in this compound Materials

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 1200-1600 | B-O stretching of trigonal BO₃ units | biointerfaceresearch.com |

| 1150-1450 | Asymmetric stretching of B-O and B-Ø bonds in BO₃ and BO₂Ø units | chalcogen.ro |

| 800-1200 | B-O stretching of tetrahedral BO₄ units | biointerfaceresearch.com |

| 800-1100 | B-O stretching in BO₄ units from tri-, tetra-, and penta-borate groups | chalcogen.ro |

| 600-800 | Bending vibrations of various borate segments | biointerfaceresearch.com |

| 400-600 | Principal absorption band in some strontium-modified bismuth borate glasses | chalcogen.ro |

Raman Spectroscopy for Borate Network Analysis

Raman spectroscopy complements FTIR by providing detailed information about the borate network structure, including the presence of larger structural groupings and the connectivity between borate units. ias.ac.in This technique is particularly sensitive to the symmetric vibrations of borate rings and chains.

In this compound glasses, Raman studies have confirmed the network-modifying role of SrO, which facilitates the transformation of three-coordinated boron (BO₃) to four-coordinated boron (BO₄), leading to the formation of complex structural groups. ias.ac.in At higher concentrations of SrO, the network can break up, resulting in the formation of non-bridging oxygens. ias.ac.in

Key findings from Raman spectroscopy of this compound materials include:

Boroxol Rings: The presence of boroxol rings is often identified by a sharp peak around 806-780 cm⁻¹ in the Raman spectra. chalcogen.ro

Complex Borate Groups: Various borate groups, such as triborate, tetraborate (B1243019), and diborate, have characteristic Raman signals. For example, in strontium aluminate compounds with added B₂O₃, the simultaneous appearance of bands around 808 cm⁻¹, 750 cm⁻¹, and 803 cm⁻¹ suggests the presence of polymeric polyborate groups. rsc.org

BO₃ and BO₄ Units: Raman spectroscopy can distinguish between different types of vibrations within BO₃ and BO₄ units. For instance, in the mineral tunellite (SrB₆O₉(OH)₂·3H₂O), an intense Raman band at 994 cm⁻¹ is assigned to the B-O stretching of B₂O₃ units, while bands between 1043 cm⁻¹ and 1113 cm⁻¹ are attributed to in-plane bending of trigonal boron. researchgate.netqut.edu.au

Low-Frequency Modes: The low-frequency region of the Raman spectrum provides information about the structural correlation range in the glass. ias.ac.in

Deconvolution of Raman spectra is also a valuable tool for analyzing the relative amounts of different structural units. rsc.org In some studies, this has revealed the equilibrium between different borate units, such as BØ₂O⁻ and BØ₄⁻, and how this balance influences the material's properties. rsc.org

Table 2: Key Raman Bands and Their Assignments in this compound Systems

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~994 | B-O stretching of B₂O₃ units in tunellite | researchgate.netqut.edu.aupsu.edu |

| 1043, 1063, 1082, 1113 | In-plane bending vibrations of trigonal boron in tunellite | researchgate.netqut.edu.aupsu.edu |

| 900-1100 | Appearance of tetrahedral borons in borate glasses | ias.ac.in |

| ~808 | Planar BØ₃ rings | rsc.org |

| ~750 | Symmetric breathing vibration of six-membered ring with a BØ₄⁻ unit | rsc.org |

| 464, 480, 523, 568, 639 | Trigonal and tetrahedral borate bending modes in tunellite | researchgate.netqut.edu.aupsu.edu |

Electronic and Optical Absorption Spectroscopy

Electronic and optical absorption spectroscopy techniques are crucial for characterizing the electronic structure and optical properties of this compound materials. These methods provide information on the optical band gap, transparency range, and the presence of defects or specific electronic transitions.

Ultraviolet-Visible (UV-Vis) Transmission Spectroscopy

UV-Vis transmission spectroscopy is widely used to determine the transparency window and the short-wavelength absorption edge of materials. For this compound compounds, this is particularly important for applications in deep-ultraviolet (DUV) and vacuum-ultraviolet (VUV) optics. google.com

Many this compound crystals exhibit a wide transparency range extending from the UV to the near-infrared (NIR) region. nih.gov For example, Sr₂B₅O₉(OH)·H₂O has a short-wavelength cutoff edge below 190 nm. nih.gov Similarly, Sr₃B₁₄O₂₄ shows a cutoff edge below 200 nm, indicating its potential for DUV applications. nih.gov The high transmittance of materials like strontium tetraborate (SrB₄O₇), which can exceed 80% from about 250 nm to 2500 nm, makes them excellent candidates for optical glass materials, especially in the UV range. google.com

In glass systems, the addition of dopants or modifiers can influence the UV cutoff wavelength. For instance, in Nd-doped lanthanum this compound glasses, the lower cutoff wavelength increases compared to the pure glass, an effect attributed to the interaction between the dopant and the glass network. aip.org

Diffuse-Reflectance Spectroscopy

Diffuse-reflectance spectroscopy is a valuable technique for obtaining absorption-like spectra from powdered or opaque samples. It is often used to determine the optical band gap and to study electronic transitions within the material.

In the study of powdered this compound compounds, diffuse reflectance spectra have revealed absorption edges in the deep UV range and high transmittance in the visible region. cambridge.org For instance, the diffuse reflectance spectrum of Sr₃Sm₂(BO₃)₄ powder shows an absorption edge below 190 nm. cambridge.org The spectrum also exhibits several absorption peaks at different wavelengths due to the complex energy-level structure of the Sm³⁺ dopant. cambridge.org An absorption peak around 215.5 nm is attributed to B-O group absorption, a common feature in borate materials. cambridge.org Similarly, for Sr₂B₅O₉(OH)·H₂O, the diffuse reflectance spectrum confirms a wide transparency range with a cutoff below 190 nm. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for probing the local atomic environment of specific nuclei. In the context of this compound materials, ¹¹B NMR is particularly powerful for quantitatively determining the coordination environment of boron atoms.

¹¹B NMR spectra can clearly distinguish between three-coordinated boron ( biointerfaceresearch.comB) in trigonal BO₃ units and four-coordinated boron ( jkps.or.krB) in tetrahedral BO₄ units. jkps.or.krresearcher.life The fraction of four-coordinated boron atoms, denoted as N₄, is a fundamental structural parameter that strongly influences the material's properties. researcher.lifenih.gov

Key insights from ¹¹B NMR studies of this compound glasses include:

The N₄ value generally increases with the addition of a network modifier like SrO, up to a certain concentration, as the modifier donates oxygen to convert BO₃ to BO₄ units. jkps.or.kr

The ¹¹B NMR spectra can be deconvoluted to distinguish between different types of trigonal units, such as symmetric BO₃ units and asymmetric BO₃ units with non-bridging oxygens. jkps.or.kr

Advanced NMR techniques, such as 3QMAS NMR, can provide even more detailed information, revealing the presence of ring and non-ring borate structures. researchgate.net

In strontium borophosphate glasses, ¹¹B NMR studies have shown that at low alkaline earth loadings, there is segregation of borate and phosphate (B84403) regions, while at higher loadings, a more homogeneous mixed network forms with B-O-P linkages. ingentaconnect.comresearchgate.net

The chemical shift and lineshape of the ¹¹B NMR signals provide detailed information about the local structure. The central narrow line in the spectrum is characteristic of tetrahedral BO₄ units, while broader lines are associated with trigonal BO₃ units due to their larger nuclear quadrupole coupling constant. jkps.or.kr

Table 3: ¹¹B NMR Parameters for Different Boron Units in this compound Glasses

| Boron Unit | Typical Chemical Shift Range (ppm) | Quadrupole Coupling Constant (Qcc) (MHz) | Asymmetry Parameter (η) | Reference |

| Tetrahedral BO₄ | ~0 | Small | - | jkps.or.krscispace.com |

| Symmetric Trigonal BO₃ | ~15 | ~2.64 | ~0.18 | jkps.or.kr |

| Asymmetric Trigonal BO₃ | ~15 | ~2.56 | ~0.51 | jkps.or.kr |

In addition to ¹¹B NMR, ³¹P NMR has been used to study strontium borophosphate glasses, providing information on the connectivity of the phosphate units and their interaction with the borate network. ingentaconnect.comresearchgate.net These studies have shown that strontium appears to favor the maintenance of a higher fraction of four-coordinated borate species compared to other alkaline earth modifiers like calcium. ingentaconnect.comresearchgate.net

Boron-11 Magic Angle Spinning (MAS) NMR for Boron Coordination Analysis

Boron-11 MAS NMR is a powerful technique for investigating the local structure of borate materials, providing quantitative information about the coordination environment of boron atoms. In this compound glasses and crystals, boron atoms can exist in two primary coordination states: trigonal BO₃ units and tetrahedral BO₄ units. The relative fraction of these units, denoted as N₄ (the fraction of four-coordinated boron atoms), is a critical parameter that influences the material's properties.

¹¹B MAS NMR spectra of this compound materials typically exhibit distinct signals for three- and four-coordinated boron. mdpi.com The BO₄ tetrahedra produce a narrow resonance peak around 0 ppm, while the BO₃ trigonal units result in a broader, non-symmetric peak at approximately 15 ppm. nih.gov This broadness is due to the larger quadrupole coupling constant of the three-coordinated boron. jkps.or.kr The BO₃ units can be further classified into those within a boroxol ring and non-ring structures. nih.gov

Deconvolution of the ¹¹B MAS NMR spectra allows for the quantification of the relative proportions of these different boron units. researchgate.net For instance, in this compound glasses, the fraction of four-coordinated boron (N₄) can be determined by analyzing the integrated intensities of the corresponding spectral peaks. Research on various this compound glass compositions has shown that the N₄ value is dependent on the SrO content. researchgate.netresearcher.life In strontium tetraborate (SrB₄O₇), the ratio of BO₄ to BO₃ units has been estimated, with some studies on polycrystalline samples suggesting a ratio of approximately 1:28, which differs from the ratio of about 1:2 found in the glassy form. researchgate.net

The chemical shifts observed in ¹¹B MAS NMR are sensitive to the local environment, including the number of bridging and non-bridging oxygens surrounding the boron atom. stanford.edu Generally, the isotropic chemical shift for three-coordinate boron increases as bridging oxygens are replaced by non-bridging oxygens. stanford.edu High-field NMR experiments have also revealed that boron shielding is anisotropic. stanford.edu

Table 1: Boron Coordination Analysis in this compound Materials by ¹¹B MAS NMR

| This compound Composition | Spectroscopic Feature | Observation | Reference |

|---|---|---|---|

| Ce:SBOx glasses | BO₃/₂ peak | Broad, non-symmetric peak around 15 ppm | nih.gov |

| Ce:SBOx glasses | BO₄/₂ peak | Sharp peak around 0 ppm | nih.gov |

| This compound Glasses | N₄ (Fraction of BO₄) | Dependent on SrO concentration | researchgate.netresearcher.life |

| Polycrystalline SrB₄O₇ | N₄/N₃ ratio | Approximately 1:28 | researchgate.net |

| Glassy SrB₄O₇ | N₄/N₃ ratio | Approximately 1:2 | researchgate.net |

| Zinc Borate Glasses | BO₃ units | Asymmetric units (η ≈ 0.5-0.55), Symmetric units (η ≈ 0.2) | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Valence Band Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound, XPS provides valuable insights into the core level binding energies of the constituent elements (Sr, B, O) and the structure of the valence band.

Investigations of α-SrB₄O₇ have utilized XPS to analyze the core level spectra of Sr 3d, B 1s, and O 1s. nsc.ruresearchgate.net The binding energy of these core levels can be influenced by the local chemical environment. For instance, the O 1s peak position can shift depending on whether the oxygen is a bridging or non-bridging type, although deconvolution can be challenging. nih.gov In some cases, contamination from the grinding process during sample preparation can affect the spectra, highlighting the importance of careful sample handling. nsc.ru

The valence band structure of this compound, as measured by XPS, is often compared with theoretical calculations to validate electronic structure models. nsc.ruacs.orgnih.gov For α-SrB₄O₇, the upper part of the valence band is primarily formed by O 2p states, with some contribution from B 2p states. nsc.ru The Sr 4p orbitals appear at higher binding energies, and deeper bands are composed of O 2s and B 2s and 2p orbitals. nsc.ru The good agreement between experimental XPS data and theoretical calculations, such as those using Density Functional Theory (DFT), confirms that the electronic structure is weakly dependent on the Sr-related states. nsc.ru

Studies on different this compound compounds, like Sr₂B₁₆O₂₆, have also employed XPS to probe the valence band, showing reasonable agreement with theoretical density of states calculations. acs.orgnih.gov

Table 2: Core Level Binding Energies and Valence Band Features of this compound from XPS

| This compound Compound | Core Level / Feature | Binding Energy (eV) / Observation | Reference |

|---|---|---|---|

| α-SrB₄O₇ | Sr 3d doublet | - | nsc.ruresearchgate.net |

| α-SrB₄O₇ | B 1s | - | nsc.ruresearchgate.net |

| α-SrB₄O₇ | O 1s | - | nsc.ruresearchgate.net |

| (100–y)SrO–yB₂O₃ glasses | O 1s | Continuous shift with composition | nih.gov |

| α-SrB₄O₇ | Valence Band | Upper part dominated by O 2p states | nsc.ru |

| Sr₂B₁₆O₂₆ | Valence Band | Good agreement with calculated density of states | acs.orgnih.gov |

| SrB₂O₄ | Sr 3d₅/₂ | 133.2 | researchgate.net |

| SrB₂O₄ | B 1s | 191.8 | researchgate.net |

Thermoluminescence (TL) Spectroscopy for Radiation-Induced Defects

Thermoluminescence (TL) is the emission of light from an insulating or semiconducting material when it is heated, after being previously exposed to ionizing radiation. hbni.ac.in The intensity of the emitted light is a measure of the radiation dose absorbed by the material. This compound materials, often doped with activators like rare-earth elements, are investigated for their TL properties for potential use in radiation dosimetry. aip.orgaip.org

The TL glow curve, a plot of TL intensity versus temperature, is characteristic of the material and provides information about the trapping centers (defects) within the crystal or glass structure. epj-conferences.org Undoped this compound phosphors exhibit TL glow curves with maxima around 200 °C and 300 °C. iaea.org The introduction of dopants, such as dysprosium (Dy) or cerium (Ce), can significantly enhance the TL response. aip.orgaip.orgepj-conferences.org For example, Dy-doped this compound glasses show a prominent glow peak between 180 °C and 250 °C. epj-conferences.org In Sm³⁺-doped SrB₄O₇, a strong peak has been observed at 356 °C. researchgate.net

The action of radiation on borate glasses is to create electrons and holes, which then become localized at defect sites. aip.org These radiation-induced defects can include boron electron centers, non-bridging oxygen hole centers, and boron-oxygen hole centers. d-nb.infomdpi.com In Eu²⁺-doped SrB₄O₇, for example, F⁺ centers (an oxygen vacancy that has trapped an electron) are formed upon irradiation, and the Eu²⁺ ions act as both traps and recombination centers. researchgate.net Heating the irradiated material releases the trapped charge carriers, which then recombine, often at an activator ion, resulting in light emission. The temperature of the glow peak is related to the energy depth of the traps.

The TL properties, including the shape of the glow curve, sensitivity, and linearity of the dose response, are crucial for dosimetric applications. Studies on various doped this compound systems aim to optimize these characteristics for reliable radiation detection. epj-conferences.orgresearchgate.netutm.my

Table 3: Thermoluminescence Glow Peak Temperatures for Doped this compound Materials

| Host Material | Dopant | Glow Peak Temperature (°C) | Reference |

|---|---|---|---|

| This compound Glass | Dysprosium (Dy) | 180 - 250 | epj-conferences.org |

| Lithium this compound | Cerium (Ce) | ~265 | aip.orgaip.org |

| SrB₄O₇ | Samarium (Sm³⁺) | 356 | researchgate.net |

| Undoped SrB₄O₇ | None | ~200 and ~300 | iaea.org |

| Sodium this compound Glass | Dysprosium (Dy³⁺) | 117 - 120 (390–393 K) | researchgate.net |

| Lithium Magnesium Borate Glass | Copper (Cu²⁺) & Strontium (Sr²⁺) | 170 - 200 | researchgate.netutm.my |

Nonlinear Optical Properties and Phenomena in Strontium Borates

Second Harmonic Generation (SHG) Efficiency and Phase-Matching Conditions

Second Harmonic Generation (SHG) is a fundamental NLO process where two photons of the same frequency interact with a nonlinear material and are converted into a single photon with twice the frequency (and half the wavelength). The efficiency of this process is highly dependent on the crystal's intrinsic properties and the ability to achieve phase-matching.

A critical requirement for NLO materials used in DUV applications is transparency at the target short wavelengths. Several strontium borate (B1201080) compounds exhibit this characteristic. Strontium tetraborate (B1243019) (SrB₄O₇, SBO) is notable for its exceptionally wide transparency range, extending from the infrared down to the vacuum ultraviolet (VUV) region. functmaterials.org.ua Reports indicate its transparency edge can be as low as 120-130 nm, making it one of the few NLO crystals with such a feature. researchgate.netysu.am

More recently, new hydrated strontium borates have been synthesized that also show promise for DUV applications. For instance, the noncentrosymmetric compound Sr₂[B₅O₈(OH)]₂·[B(OH)₃]·H₂O has a short wavelength cutoff edge below 190 nm. nih.govresearchgate.net This transparency in the DUV region is crucial for generating coherent light at wavelengths shorter than 200 nm, a capability essential for fields like semiconductor photolithography and ultraprecise photoelectron spectrometry. mdpi.com The borate groups, specifically the tetrahedral (BO₄)⁵⁻ anionic groups, are credited with enlarging the energy bandgap of these crystals, which shifts the absorption edge towards the UV side. aip.org

The intensity of the SHG signal is a key metric for an NLO crystal. Strontium borate compounds have demonstrated significant SHG efficiencies, often compared to the standard reference material, potassium dihydrogen phosphate (B84403) (KH₂PO₄ or KDP).

Sr₂[B₅O₈(OH)]₂·[B(OH)₃]·H₂O : This hydrothermally synthesized this compound exhibits a phase-matchable SHG intensity that is 1.7 times that of KDP. nih.govresearchgate.net

Lanthanum this compound (La₂SrB₁₀O₁₉) : Powder SHG measurements of this compound show an efficiency approximately twice that of KDP. ijsr.netresearchgate.net

Strontium Tetraborate (SrB₄O₇) : The SHG coefficient of SBO powder is comparable to that of potassium titanyl phosphate (KTiOPO₄, KTP), another widely used NLO material. functmaterials.org.uaresearchgate.net Its nonlinear susceptibilities are considered among the largest in the borate family. spiedigitallibrary.org

| Compound Name | Chemical Formula | SHG Efficiency vs. KDP | Phase-Matchable |

| This compound Hydrate | Sr₂[B₅O₈(OH)]₂·[B(OH)₃]·H₂O | ~1.7x | Yes |

| Lanthanum this compound | La₂SrB₁₀O₁₉ | ~2.0x | Yes |

| Strontium Tetraborate | SrB₄O₇ | Comparable to KTP (not KDP) | No (Angular) |

This table provides a comparative overview of the Second Harmonic Generation (SHG) efficiency for various this compound compounds relative to Potassium Dihydrogen Phosphate (KDP), a standard reference material.

Phase matching requires that the fundamental and second-harmonic waves travel at the same phase velocity through the crystal, ensuring constructive interference and efficient energy transfer. In birefringent crystals, this is often achieved through angular phase matching, where the crystal is tilted to an angle where the refractive indices for the fundamental and harmonic waves are equal.

A primary limitation of SrB₄O₇ for NLO applications is its very small birefringence (<0.005), which is insufficient for achieving angular phase matching for SHG. researchgate.netaip.orggoogle.com This low birefringence prevents the generation of coherent UV radiation through conventional phase-matching techniques. aip.org

To overcome this limitation, researchers have explored alternative methods:

Random Quasi-Phase-Matching (RQPM) : SBO can be grown with spontaneously formed, randomized domain structures. researchgate.netkirensky.ru These domains, with alternating crystallographic orientations, can provide a mechanism for quasi-phase-matching. kirensky.ru RQPM allows for broadband spectral acceptance and has been used to generate tunable coherent radiation in the VUV down to 121 nm in SBO, the shortest wavelength ever produced via a second-order NLO process in a solid-state material. optica.org

Stacked Plates for QPM : Another proposed alternative involves creating a periodic structure for quasi-phase-matching (QPM) by stacking very thin plates of SBO. google.com This technique can be engineered for specific wavelength conversions, such as generating 266 nm light from a 532 nm source. google.com

Exploration of Novel Nonlinear Optical Phases

The search for superior NLO materials continues to drive the synthesis and characterization of new crystalline compounds, including novel this compound phases.

SrB₄O₇ is a well-studied NLO material with a combination of desirable properties, including a high optical damage threshold, non-hygroscopicity, and high hardness. dbc.wroc.pl Its transparency down to the VUV region is a key advantage. ysu.am Despite its high nonlinear coefficients, the primary obstacle for its use in conventional frequency conversion setups is the lack of phase synchronism due to its low birefringence. researchgate.net However, its unique properties make it suitable for specialized applications. For example, non-phase-matched SHG in SBO has been successfully used for the temporal characterization (autocorrelation) of femtosecond UV pulses. researchgate.net The formation of random domain structures, creating nonlinear photonic crystals (NPC), has enabled SHG of femtosecond Ti:sapphire laser radiation with an efficiency of 1.9%. spiedigitallibrary.org

| Property | Value / Description | Source(s) |

| Chemical Formula | SrB₄O₇ | ysu.amdbc.wroc.pl |

| Crystal System | Orthorhombic | functmaterials.org.ua |

| Transparency Range | 120 nm - 3200 nm | functmaterials.org.uaysu.am |

| Birefringence | Very small (<0.005) | google.com |

| Angular Phase Matching | Not achievable due to low birefringence | researchgate.netaip.org |

| Nonlinear Coefficient | High, comparable to KTiOPO₄ | functmaterials.org.uaresearchgate.net |

| Key Applications | Random Quasi-Phase-Matching (RQPM) for VUV generation, autocorrelation of fs pulses | researchgate.netoptica.org |

This table summarizes the key nonlinear optical properties of Strontium Tetraborate (SrB₄O₇).

Lanthanum this compound (La₂SrB₁₀O₁₉ or LSB) is a novel NLO material synthesized via a solid-state reaction from the La₂O₃-SrO-B₂O₃ system. ijsr.netresearchgate.net X-ray diffraction studies show that it is isostructural with Lanthanum Calcium Borate (La₂CaB₁₀O₁₉), crystallizing in the monoclinic C2 space group. ijsr.netresearchgate.net The primary interest in LSB stems from its strong NLO response; its powder SHG effect is about twice that of KDP. researchgate.net This makes La₂SrB₁₀O₁₉ an attractive candidate for continued research and development as a nonlinear optical and potential self-frequency doubling (SFD) material. ijsr.net

Random Nonlinear Photonic Crystals (NPC) in this compound

A significant discovery in strontium tetraborate (SrB₄O₇) crystals grown by the Czochralski method is the presence of self-organized, anti-parallel domain structures. mdpi.comresearchgate.net These domains are noteworthy because SrB₄O₇ is not a ferroelectric material, where such domains are commonly formed during a phase transition from a paraelectric state. mdpi.comresearchgate.net In SrB₄O₇, these domains form sheet-like structures in the bc crystallographic plane, with domain walls perpendicular to the 'a' axis. researchgate.net The thickness of these domains can range from over one hundred microns down to less than one hundred nanometers. mdpi.com The origin of these domains in a non-ferroelectric crystal is not fully understood but is thought to be related to factors like defects and impurities during the crystal growth process. mdpi.comresearchgate.net From a nonlinear optics perspective, these randomly ordered domains create what is known as a random nonlinear photonic crystal (NPC). mdpi.commdpi.com

The random NPC structure of this compound is particularly useful for applications requiring broadband and widely tunable frequency conversion, especially for femtosecond pulses. mdpi.com One of the key applications is the generation of deep ultraviolet (DUV) and even vacuum ultraviolet (VUV) radiation. spiedigitallibrary.orgmdpi.com Tunable DUV radiation has been generated in the 187.5–215 nm range. optica.org In fact, random quasi-phase-matched (RQPM) SrB₄O₇ has been used to produce coherent radiation down to 121 nm, which is the shortest wavelength achieved through a second-order nonlinear optical process in a solid-state material. optica.org

These random NPCs are also valuable for the temporal diagnostics of ultrashort pulses. mdpi.comaip.org The broad phase-matching capabilities allow for autocorrelation measurements of femtosecond pulses over a wide spectral range without the need for precise angular tuning of the crystal. aip.orgkirensky.ru This makes SrB₄O₇ NPCs a promising medium for cross-correlation measurements, particularly in the DUV and VUV regions. aip.org

| Application | Wavelength Range | Key Feature |

| Deep Ultraviolet (DUV) Generation | 187.5 - 215 nm | Tunable radiation. optica.org |

| Vacuum Ultraviolet (VUV) Generation | Down to 121 nm | Shortest wavelength from a solid-state NLO process. optica.org |

| Femtosecond Pulse Diagnostics | Broad spectral range | Background-free autocorrelation without angular tuning. aip.orgkirensky.ru |

| Data compiled from various research findings. optica.orgaip.orgkirensky.ru |

The random domain structure in this compound enables two primary mechanisms for phase matching: nonlinear diffraction (NLD) and random quasi-phase matching (RQPM). optica.orgnsc.ru

Random Quasi-Phase Matching (RQPM): This occurs when the fundamental radiation propagates along the crystallographic 'a' axis, normal to the domain walls. nsc.ru The random sequence of domain thicknesses provides a broad spectrum of reciprocal superlattice vectors, which can compensate for the phase mismatch over a wide range of wavelengths. aip.org This "gains tunability for the price of efficiency," meaning the conversion efficiency is spread over a broader spectrum compared to a regularly poled crystal. mdpi.com

Nonlinear Diffraction (NLD): This happens when the fundamental beam propagates in the plane of the domain walls (the bc plane). nsc.ru In this geometry, the second harmonic generation can be more efficient than RQPM for certain laser sources, like the second harmonic of a Nd:YAG laser in typical SrB₄O₇ NPCs. nsc.ru NLD is also a useful tool for detecting and characterizing the NPC structures. spiedigitallibrary.orgoptica.org

Both RQPM and NLD have been successfully used for femtosecond pulse diagnostics. mdpi.com The choice between the two depends on the specific experimental geometry and requirements. For instance, NLD from a virtual beam has been demonstrated for autocorrelation measurements, offering high accuracy. aip.org

Theoretical Foundations of Nonlinear Optical Behavior

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and predict the nonlinear optical properties of materials like this compound. DFT calculations have been employed to understand the origin of the NLO response in various borate crystals.

For a recently synthesized noncentrosymmetric this compound, Sr₂[B₅O₈(OH)]₂·[B(OH)₃]·H₂O, DFT calculations revealed that the B-O units are the primary contributors to its nonlinear optical properties. nih.govcitedrive.com This compound exhibits a second-harmonic generation (SHG) intensity that is 1.7 times that of potassium dihydrogen phosphate (KDP) and has a short wavelength cutoff below 190 nm. nih.govresearchgate.net

Relationship between Boron-Oxygen Units and NLO Response

The nonlinear optical (NLO) properties of strontium borates are intrinsically linked to the specific arrangements of their fundamental boron-oxygen (B-O) structural units. The type, connectivity, and spatial orientation of these anionic groups within the crystal lattice are the primary determinants of the material's NLO response, particularly its second-harmonic generation (SHG) efficiency.

For a macroscopic NLO effect to be observed, the crystal structure must be non-centrosymmetric (NCS). rsc.org The magnitude of the SHG response is therefore not only dependent on the presence of NLO-active [BO3] groups but also on their density and geometric arrangement. If the contributions of individual B-O groups are cancelled out due to symmetry, the macroscopic NLO effect will be negligible.

Theoretical and experimental studies on various this compound compounds have elucidated these structure-property relationships:

Sr₂[B₅O₈(OH)]₂·[B(OH)₃]·H₂O : This compound, a synthetic phase of veatchite, possesses a non-centrosymmetric structure with a layered B-O network. nih.gov Density functional theory (DFT) calculations have confirmed that the B-O units are directly responsible for its NLO properties. nih.govresearcher.liferesearchgate.net The specific arrangement of these units results in a notable phase-matchable SHG intensity that is 1.7 times that of potassium dihydrogen phosphate (KDP). nih.govresearcher.liferesearchgate.net

SrB₄O₇ (SBO) : The crystal structure of strontium tetraborate is distinctive, featuring a rigid three-dimensional framework composed entirely of corner-sharing [BO4] tetrahedra. functmaterials.org.uaresearchgate.net This framework contains non-planar six-membered (B₃O₆)³⁻ rings, each formed by the joining of three [BO4] units. researchgate.net Although it lacks the typically dominant [BO3] groups, its non-centrosymmetric space group (Pnm2₁) allows it to exhibit a significant effective nonlinear coefficient, reported to be greater than that of lithium triborate (LBO). researchgate.net

Sr₃B₆O₁₁F₂ : In this strontium borofluoride, the structure contains complex (B₆O₁₄)¹⁰⁻ groups, which are built from both [BO3]³⁻ and [BO4]⁵⁻ units. mdpi.com The [BO3]³⁻ triangles are identified as the primary contributors to the strong SHG effect. mdpi.com The specific linkage between the [BO3] and [BO4] groups also contributes to a wide transparency window, making it an effective NLO material with an SHG response approximately 2.5 times that of KDP. mdpi.com

Sr₂Be₂B₂O₇ (SBBO) : As a prominent deep-UV NLO material, SBBO features infinite [Be₂BO₃F₂]∞ layers where [BO3] groups are the NLO-active components. mdpi.comcas.cn It has demonstrated one of the largest SHG responses among all reported borates that contain such layers. cas.cn

The following table summarizes the relationship between the B-O structural units and the NLO response in selected this compound compounds.

| Compound | Key Boron-Oxygen Structural Units | Reported NLO Property (SHG) |

| Sr₂[B₅O₈(OH)]₂·[B(OH)₃]·H₂O | Layered network of B-O units, including [B₅O₈(OH)] groups. nih.gov | 1.7 × KDP, phase-matchable. nih.govresearcher.life |

| SrB₄O₇ | 3D framework of exclusively [BO4] tetrahedra forming rings. functmaterials.org.uaresearchgate.net | deff(SBO) > deff(LBO). researchgate.net |

| Sr₃B₆O₁₁F₂ | Contains (B₆O₁₄)¹⁰⁻ groups composed of [BO3] and [BO4] units. mdpi.com | ~2.5 × KDP. mdpi.com |

| Sr₂Be₂B₂O₇ | Infinite [Be₂BO₃F₂]∞ layers containing [BO3] groups. cas.cn | Largest SHG response among borates with [A(BO₃)]∞ layers. cas.cn |

| Sr₂B₅O₉Cl | Hilgardite-type structure with a borate sublattice. osti.gov | Exhibits SHG response; magnitude influenced by cation. osti.gov |